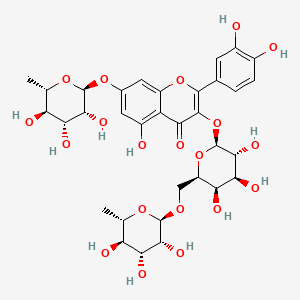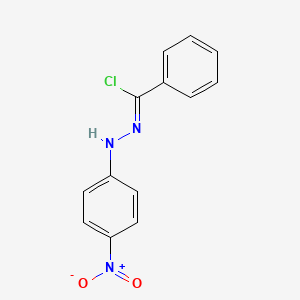
Benzoyl chloride 4-nitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride 4-nitrophenylhydrazone is an organic compound that belongs to the class of hydrazones. It is derived from benzoyl chloride and 4-nitrophenylhydrazine. This compound is known for its unique structural properties, which include a conjugated system and the presence of electron-withdrawing nitro groups. These features make it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoyl chloride 4-nitrophenylhydrazone can be synthesized by reacting benzoyl chloride with 4-nitrophenylhydrazine. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to promote the reaction between benzoyl chloride and 4-nitrophenylhydrazine. The product is then purified through recrystallization from solvents like acetone, dioxane, or ethanol .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl chloride 4-nitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminobenzoyl derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitrobenzoyl derivatives.
Reduction: Aminobenzoyl derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used
Applications De Recherche Scientifique
Benzoyl chloride 4-nitrophenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzoyl chloride 4-nitrophenylhydrazone involves its ability to form stable hydrazone linkages with various substrates. The presence of the nitro group enhances its reactivity by making the hydrazone moiety more electrophilic. This allows the compound to participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Phenylhydrazone of benzoyl chloride: Similar in structure but lacks the nitro group, resulting in different reactivity and properties.
4-Nitrophenylhydrazone of acetyl chloride: Similar nitro group but different acyl chloride, leading to variations in chemical behavior.
Uniqueness: Benzoyl chloride 4-nitrophenylhydrazone is unique due to the presence of both the benzoyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
25939-13-3 |
|---|---|
Formule moléculaire |
C13H10ClN3O2 |
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
(E)-N-(4-nitrophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10ClN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H/b16-13+ |
Clé InChI |
JFDRODAOMXUGGM-DTQAZKPQSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


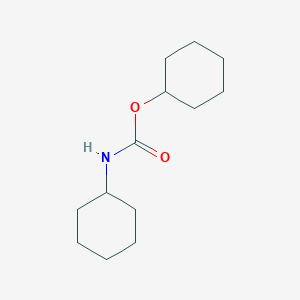
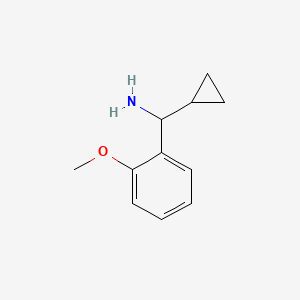
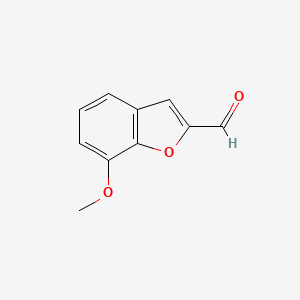
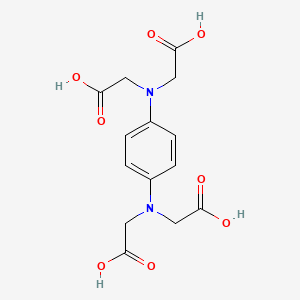
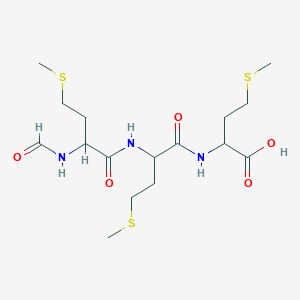
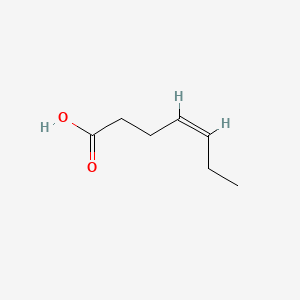

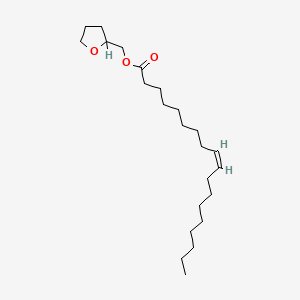
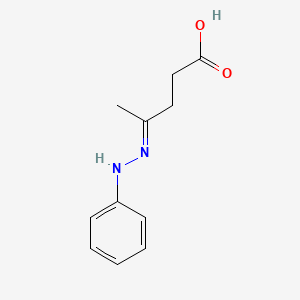

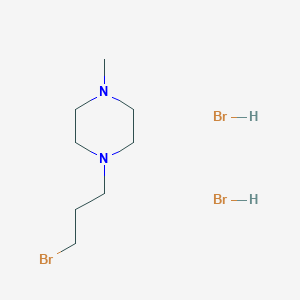

![1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]](/img/structure/B1598796.png)
